

Technical Guide: Physical Properties of 6-(piperazin-1-yl)nicotinonitrile

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Compound of Interest

Compound Name: 6-(Piperazin-1-yl)nicotinonitrile

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Introduction

6-(piperazin-1-yl)nicotinonitrile is a heterocyclic organic compound featuring a pyridine ring substituted with a nitrile group and a piperazine moiety. Its chemical structure, incorporating both a basic piperazine ring and a polar nitrile group, suggests its potential as a scaffold in medicinal chemistry and drug discovery. The piperazine heterocycle is a common feature in many pharmacologically active agents, valued for its ability to improve pharmacokinetic properties such as solubility and bioavailability. Understanding the fundamental physical properties of this compound is crucial for its application in synthesis, formulation, and biological screening.

This technical guide provides a comprehensive overview of the known physical properties of **6-(piperazin-1-yl)nicotinonitrile**, details the standard experimental protocols for their determination, and presents a logical workflow for its physicochemical characterization.

Core Physical and Chemical Properties

The properties of **6-(piperazin-1-yl)nicotinonitrile** have been compiled from various chemical data sources. It is important to note that some values are predicted via computational models and discrepancies exist in experimentally reported data, particularly for the melting point. These variations may arise from differences in sample purity or experimental conditions.

| Property | Value | Source(s) |
|-------------------|--|-----------|
| IUPAC Name | 6-(piperazin-1-yl)pyridine-3-carbonitrile | [1] |
| Synonyms | 6-Piperazinonicotinonitrile, 1-(5-Cyanopyridin-2-yl)piperazine | |
| CAS Number | 149554-29-0 | [1][2] |
| Molecular Formula | C ₁₀ H ₁₂ N ₄ | [1][2] |
| Molecular Weight | 188.23 g·mol ⁻¹ | [2] |
| Appearance | White to off-white solid or powder | N/A |
| Melting Point | 76 °C or 131 °C | [2] |
| Boiling Point | ~403.2 °C at 760 mmHg (Predicted) | [2] |
| Density | ~1.2 g/cm ³ (Predicted) | [2] |
| pKa | 8.47 ± 0.10 (Predicted) | N/A |
| Solubility | Low solubility in water; Soluble in DMSO, DMF | N/A |

Experimental Protocols for Property Determination

The following sections detail the standard laboratory methodologies for determining the key physical properties of a solid organic compound like **6-(piperazin-1-yl)nicotinonitrile**.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while a broad and depressed range suggests the presence of impurities.

Protocol:

- **Sample Preparation:** A small amount of the dry, powdered **6-(piperazin-1-yl)nicotinonitrile** is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm.^[3] The sample is packed tightly by tapping the tube or dropping it through a longer glass tube.^[3]
- **Apparatus Setup:** The capillary tube is placed into a calibrated melting point apparatus (e.g., a Mel-Temp or similar device with a heated metal block).^[4]
- **Measurement:** The sample is heated rapidly to about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.^[5]
- **Data Recording:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point.^[6]

Solubility Assessment

Solubility is determined qualitatively to establish suitable solvents for reactions, purification, and formulation.

Protocol:

- **Solvent Selection:** A range of solvents with varying polarities are selected (e.g., water, ethanol, ethyl acetate, dichloromethane, hexane, DMSO).
- **Procedure:** Approximately 10-20 mg of **6-(piperazin-1-yl)nicotinonitrile** is placed into a small test tube.^[7]
- A small volume (e.g., 0.5 mL) of the selected solvent is added.^[8] The mixture is agitated vigorously (e.g., by vortexing) for 1-2 minutes.^[7]
- **Observation:** The sample is visually inspected for dissolution. If the solid dissolves completely, it is classified as "soluble." If it remains largely undissolved, it is "insoluble." If partial dissolution occurs, it is "partially soluble."^[9]
- **Quantification (Optional):** For quantitative analysis, a saturated solution is prepared at a controlled temperature, the undissolved solid is filtered, and the concentration of the solute in

the filtrate is determined using techniques like HPLC or UV-Vis spectroscopy.[\[10\]](#)[\[11\]](#)

pKa Determination

The ionization constant (pKa) is essential for predicting the charge state of a molecule at a given pH, which influences its solubility, permeability, and target binding.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Protocol (Potentiometric Titration):

- **Sample Preparation:** A precise weight of **6-(piperazin-1-yl)nicotinonitrile** is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.
- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., HCl), as the piperazine moiety is basic. A calibrated pH electrode monitors the pH of the solution continuously.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[\[15\]](#)

Spectroscopic Characterization

Spectroscopic analysis provides structural confirmation and further insight into the compound's identity.

3.4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed molecular structure.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Protocol:

- **Sample Preparation:** 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[\[16\]](#) Tetramethylsilane (TMS) is typically used as an internal standard.[\[19\]](#)
- **Data Acquisition:** ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Further 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish connectivity and provide unambiguous assignments.[\[20\]](#)

- Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the presence of the pyridine, nitrile, and piperazine structural motifs and their connectivity.

3.4.2 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[\[21\]](#)[\[22\]](#)

Protocol (Attenuated Total Reflectance - ATR):

- Background Scan: A background spectrum of the clean ATR crystal is recorded.[\[23\]](#)
- Sample Analysis: A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured using a pressure clamp.[\[23\]](#)
- Spectrum Acquisition: The infrared spectrum is recorded.
- Analysis: The spectrum is analyzed for characteristic absorption bands, such as C \equiv N stretching for the nitrile group ($\sim 2230\text{--}2210\text{ cm}^{-1}$), C=N and C=C stretching for the pyridine ring ($\sim 1600\text{--}1450\text{ cm}^{-1}$), and N-H bending and C-N stretching for the piperazine group.

3.4.3 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[\[24\]](#)[\[25\]](#)

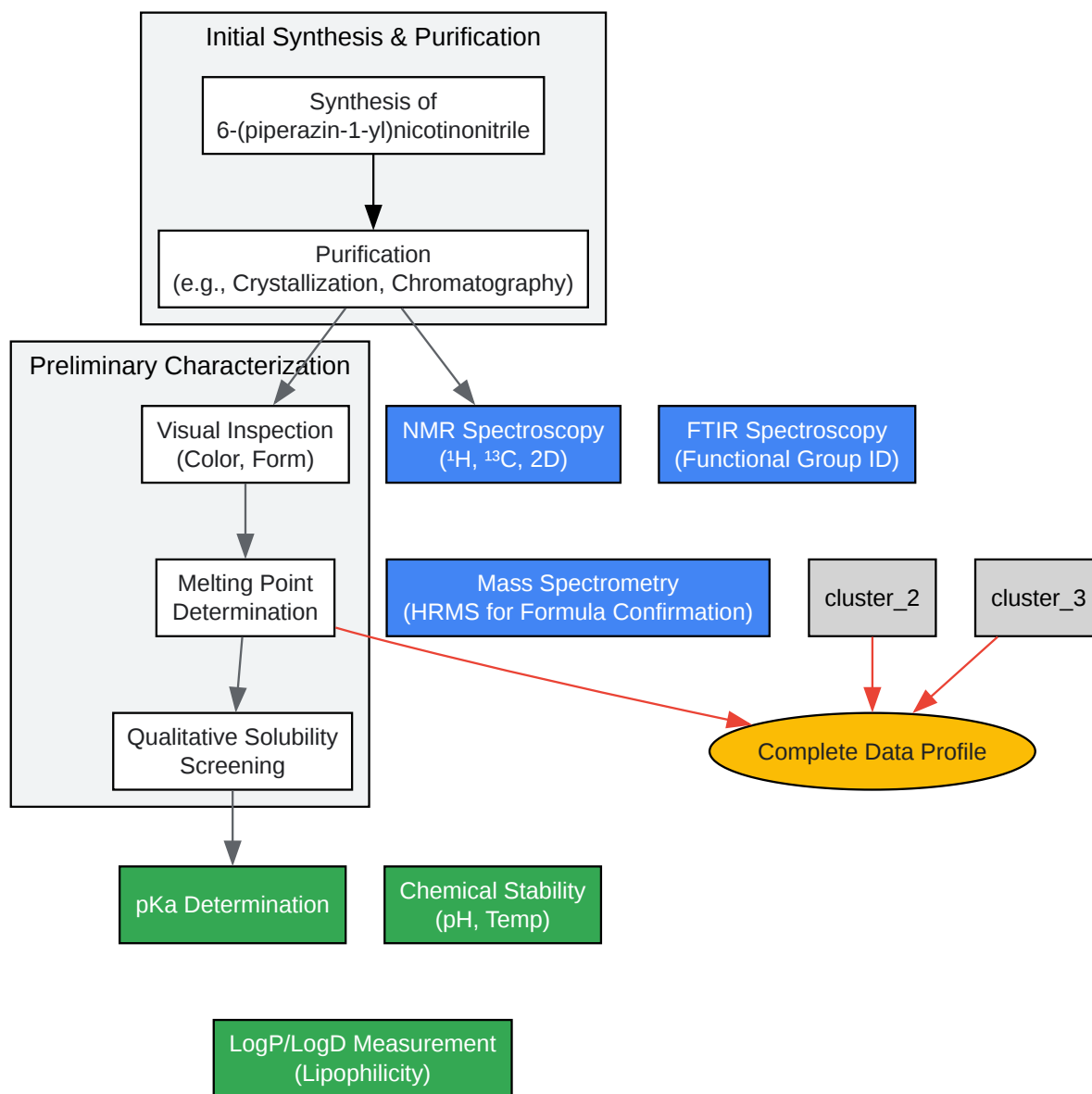
Protocol (LC-MS with Electrospray Ionization - ESI):

- Sample Preparation: A dilute solution of the compound (e.g., 1-10 $\mu\text{g/mL}$) is prepared in a volatile solvent compatible with LC-MS, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[\[26\]](#)[\[27\]](#)
- Analysis: The sample is introduced into the mass spectrometer, typically via a liquid chromatography (LC) system. The ESI source ionizes the molecule (usually forming the $[\text{M}+\text{H}]^+$ ion).

- Data Acquisition: The mass-to-charge ratio (m/z) is measured by the mass analyzer. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition.[\[26\]](#)

Visualization of Experimental Workflow

The following diagram illustrates a standard workflow for the comprehensive physical and chemical characterization of a novel or synthesized compound like **6-(piperazin-1-yl)nicotinonitrile**.



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Caption: Logical workflow for the physicochemical characterization of a synthesized compound.

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